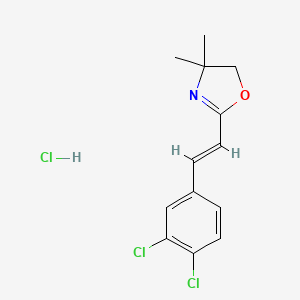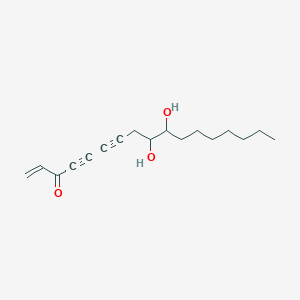
9,10-Dihydroxyheptadec-1-ene-4,6-diyn-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-Dihydroxyheptadec-1-ene-4,6-diyn-3-one is a unique organic compound characterized by its distinct structure, which includes a heptadecene backbone with two hydroxyl groups at positions 9 and 10, and a diynone moiety at positions 4 and 6
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dihydroxyheptadec-1-ene-4,6-diyn-3-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Heptadecene Backbone: This can be achieved through a series of coupling reactions, such as the Wittig reaction, to form the heptadecene chain.
Introduction of the Diynone Moiety: The diynone structure can be introduced using alkyne coupling reactions, such as the Sonogashira coupling, which involves palladium-catalyzed cross-coupling of terminal alkynes.
Hydroxylation: The hydroxyl groups at positions 9 and 10 can be introduced through selective oxidation reactions, such as the Sharpless dihydroxylation, which uses osmium tetroxide as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and reagents are often recycled to minimize waste and reduce costs.
化学反応の分析
Types of Reactions
9,10-Dihydroxyheptadec-1-ene-4,6-diyn-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The diynone moiety can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Halides, amines.
科学的研究の応用
9,10-Dihydroxyheptadec-1-ene-4,6-diyn-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and antioxidant activities.
Industry: Used in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of 9,10-Dihydroxyheptadec-1-ene-4,6-diyn-3-one involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their function. The diynone moiety can undergo redox reactions, generating reactive oxygen species that can induce cellular responses. These interactions can modulate signaling pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 10-Methoxy-1-heptadecene-4,6-diyne-3,9-diol
- 9-Heptadecene-4,6-diyn-8-ol
Uniqueness
9,10-Dihydroxyheptadec-1-ene-4,6-diyn-3-one is unique due to its specific combination of functional groups and structural features. The presence of both hydroxyl groups and a diynone moiety provides a versatile platform for chemical modifications and biological interactions, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
106777-20-2 |
|---|---|
分子式 |
C17H24O3 |
分子量 |
276.4 g/mol |
IUPAC名 |
9,10-dihydroxyheptadec-1-en-4,6-diyn-3-one |
InChI |
InChI=1S/C17H24O3/c1-3-5-6-7-10-13-16(19)17(20)14-11-8-9-12-15(18)4-2/h4,16-17,19-20H,2-3,5-7,10,13-14H2,1H3 |
InChIキー |
RJPNGWMLQLHWQU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC(C(CC#CC#CC(=O)C=C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-hydroxy-6-(hydroxymethyl)-4-methoxy-3-[(2E,4E)-octa-2,4-dienoyl]benzoic Acid](/img/structure/B14331192.png)
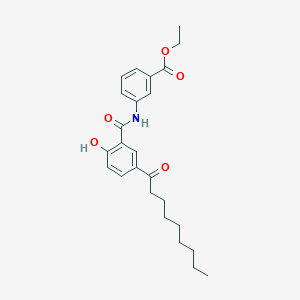

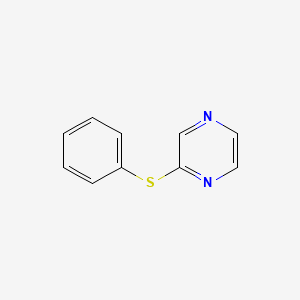
![N-[(4-Methylphenyl)sulfanyl]propan-2-amine](/img/structure/B14331225.png)
![2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-thiophen-3-ylcyclohex-2-en-1-one](/img/structure/B14331226.png)
![2-[2-(4-Morpholinyl)ethyl]benzonitrile](/img/no-structure.png)
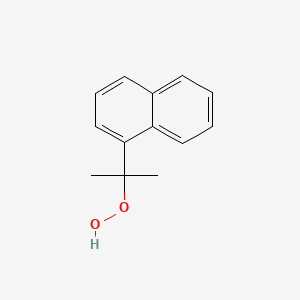

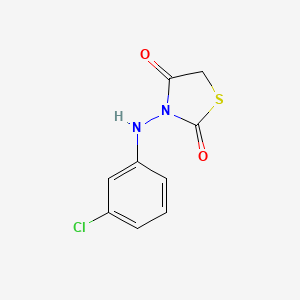
![1,2,3-Trimethoxy-5-[2-(3-methoxyphenyl)ethyl]benzene](/img/structure/B14331255.png)


